Cas no 214915-69-2 (2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol)

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol is a brominated indole derivative with a hydroxymethyl substituent at the 3-position, offering versatile utility in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromine atom at the 4-position and a methyl group at the 7-position, enhancing its potential as a building block for heterocyclic compounds. The ethanol side chain provides additional functionalization opportunities, making it valuable for derivatization and cross-coupling reactions. This compound is particularly useful in the development of indole-based scaffolds for medicinal chemistry applications, where its bromine substitution enables further modifications via metal-catalyzed reactions. High purity and stability ensure reliable performance in synthetic workflows.
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol structure
214915-69-2 structure
Product Name:2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
CAS No:214915-69-2
MF:C11H12BrNO
MW:254.12308216095
MDL:MFCD15071661
CID:243015
PubChem ID:23401456
Update Time:2025-11-02

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
    • 1H-Indole-3-ethanol,4-bromo-7-methyl-
    • 4-bromo-7-methyl-1H-Indole-3-ethanol
    • 4-bromo-7-methyl tryptophol
    • MB14591
    • DTXSID10633601
    • 2-(4-bromo-7-methyl-1H-indol-3-yl)-ethanol
    • 214915-69-2
    • 2-(4-bromo-7-methyl-1H-indol-3-yl)ethan-1-ol
    • SCHEMBL5389368
    • IMBXJFIYYBWRQH-UHFFFAOYSA-N
    • FT-0742619
    • DB-066537
    • MDL: MFCD15071661
    • Inchi: 1S/C11H12BrNO/c1-7-2-3-9(12)10-8(4-5-14)6-13-11(7)10/h2-3,6,13-14H,4-5H2,1H3
    • InChI Key: IMBXJFIYYBWRQH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)C2=C1C(=CN2)CCO

Computed Properties

  • Exact Mass: 282.03700
  • Monoisotopic Mass: 253.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 36Ų

Experimental Properties

  • Density: 1.543
  • Boiling Point: 417°C at 760 mmHg
  • Flash Point: 206°C
  • Refractive Index: 1.678
  • PSA: 62.04000
  • LogP: 2.80120

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199008300-1g
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
214915-69-2 95%
1g
$690.80 2023-09-02
Chemenu
CM146904-1g
2-(4-bromo-7-methyl-1H-indol-3-yl)ethan-1-ol
214915-69-2 95%
1g
$729 2021-08-05
Matrix Scientific
223216-500mg
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol, 95% min
214915-69-2 95%
500mg
$729.00 2023-09-09
Matrix Scientific
223216-1g
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol, 95% min
214915-69-2 95%
1g
$1315.00 2023-09-09
Chemenu
CM146904-1g
2-(4-bromo-7-methyl-1H-indol-3-yl)ethan-1-ol
214915-69-2 95%
1g
$*** 2023-03-31

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Related Literature

Additional information on 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol

Comprehensive Overview of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol (CAS No. 214915-69-2)

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol (CAS No. 214915-69-2) is a specialized brominated indole derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its unique indole-ethanol structure, has garnered attention due to its potential role in developing novel bioactive molecules. Researchers are increasingly exploring its utility in drug discovery, particularly in targeting neurological disorders and anti-inflammatory pathways, aligning with current trends in precision medicine.

The molecular structure of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol features a bromo-substituted indole core coupled with an ethanol side chain, which enhances its solubility and reactivity. This design makes it a versatile intermediate for synthesizing more complex heterocyclic compounds. Recent studies highlight its relevance in cancer research, where modified indole derivatives show promise as kinase inhibitors. Such findings resonate with the growing public interest in targeted therapies and personalized medicine, frequently searched topics in scientific and medical communities.

From a synthetic chemistry perspective, CAS No. 214915-69-2 serves as a critical building block for high-value intermediates. Its 4-bromo-7-methyl substitution pattern offers selective sites for further functionalization, enabling the creation of diverse indole-based scaffolds. This adaptability is crucial for medicinal chemists designing compounds with optimized ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), a hot topic in AI-driven drug design platforms.

Environmental and green chemistry considerations are also pivotal when discussing 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol. With the rise of sustainable synthesis methods, researchers are investigating catalytic approaches to minimize waste during its production. This aligns with global searches for eco-friendly chemical processes and circular economy solutions, reflecting broader societal concerns about climate change and resource efficiency.

In analytical applications, this compound's distinct UV-Vis absorption profile and mass spectrometry signatures facilitate its identification in complex mixtures. Laboratories leveraging HPLC-MS or NMR spectroscopy often use it as a reference standard, addressing the demand for reliable analytical standards in quality control—a frequently searched term in life sciences forums.

Market-wise, the demand for CAS No. 214915-69-2 correlates with advancements in biopharmaceuticals and agrochemicals. Suppliers emphasize its high purity grades (>98%) to meet stringent GMP requirements, another trending query among industrial buyers. Its stability under controlled conditions makes it suitable for long-term storage, a practical advantage for research facilities.

Future prospects for 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol include explorations in neuroscience (e.g., serotonin receptor modulation) and material science (e.g., organic semiconductors). These interdisciplinary connections mirror the rise of convergence research, a popular theme in scientific funding discussions. As open-access databases expand, collaborative studies on such compounds are likely to accelerate innovation.

In summary, 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol exemplifies how niche chemicals drive progress across multiple domains. Its intersection with cutting-edge research and industrial applications ensures sustained relevance, while its structural ingenuity continues to inspire new synthetic methodologies. For those tracking emerging chemical entities, this compound remains a compelling case study in modern molecular innovation.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD